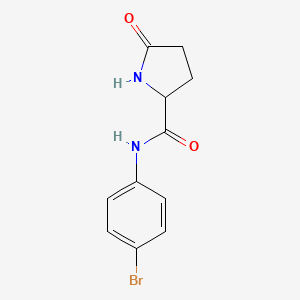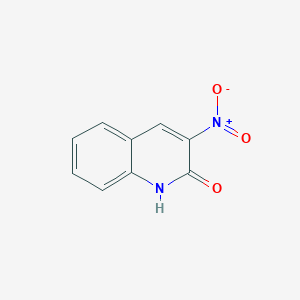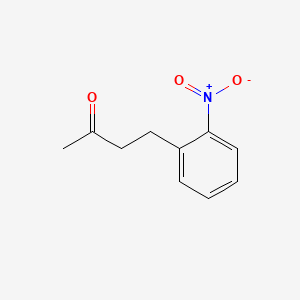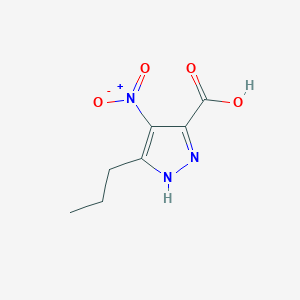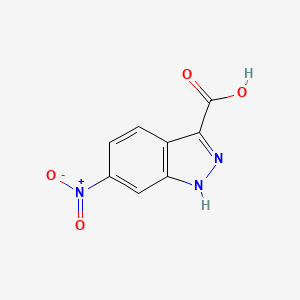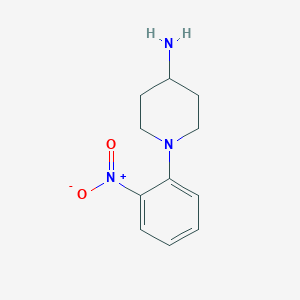![molecular formula C9H16ClNO3 B3023455 Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride CAS No. 1524708-14-2](/img/structure/B3023455.png)
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Descripción general
Descripción
The compound "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" is not directly studied in the provided papers. However, the papers do discuss related bicyclic structures and their properties, which can provide insights into the behavior of similar compounds. For instance, the structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate reveals conformational behavior through NMR spectroscopy, which could be analogous to the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various precursors. For example, the synthesis of 7-hydroxy-3, 9-diazabicyclo[3.3.1]nonane starts from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps . This suggests that the synthesis of "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" would also require careful planning of the synthetic route to ensure the correct bicyclic framework and functional group placement.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often elucidated using NMR spectroscopy and X-ray diffraction. The conformation of these molecules can vary, with some preferring a chair-chair conformation, as seen in the study of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol . This information is crucial for understanding the three-dimensional arrangement of atoms in "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" and predicting its reactivity.
Chemical Reactions Analysis
The chemical reactions involving bicyclic compounds can be complex, as seen in the transformations of methyl (6S)-7-hydroxy-5,5,9,9-tetramethyl-8-oxa-4-thia-1-azabicyclo-[4.3.0]non-2-ene-3-carboxylate . These reactions can include rearrangements, isomerizations, and oxidation-reduction processes. Understanding these reactions for related compounds can provide a basis for predicting the reactivity of "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, the conformational analysis of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide through NMR spectroscopy and molecular mechanics calculations provides insights into the stability of different conformers . These studies are essential for understanding the behavior of "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" under various conditions, such as solubility, boiling point, and reactivity.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride . .
Propiedades
IUPAC Name |
methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNZVYDLXVPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)

